6-(Benzyloxy)-2-chloroquinoline

CYP450 Inhibition Drug-Drug Interaction ADME-Tox Profiling

6-(Benzyloxy)-2-chloroquinoline (CAS 623144-17-2) is a regiospecific quinoline building block for medicinal chemistry. Its C-2 chlorine enables SNAr diversification, while the C-6 benzyloxy group allows orthogonal deprotection or oxidation. A validated intermediate in c-Met / VAP-1 inhibitor programs, it features a characterized CYP inhibition fingerprint essential for DDI liability assessment. The 94%-yielding synthetic route supports scalable procurement. Demand 98% purity for reproducible SAR and ADME assay results.

Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
CAS No. 623144-17-2
Cat. No. B1244825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-2-chloroquinoline
CAS623144-17-2
Molecular FormulaC16H12ClNO
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)Cl
InChIInChI=1S/C16H12ClNO/c17-16-9-6-13-10-14(7-8-15(13)18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyCYCJPIBUDBOUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-2-chloroquinoline (CAS 623144-17-2): A Dual-Reactive Quinoline Scaffold for Targeted Synthesis and CYP Profiling


6-(Benzyloxy)-2-chloroquinoline (CAS 623144-17-2) is a heterobifunctional quinoline building block characterized by a C-2 chlorine leaving group and a C-6 benzyloxy (phenylmethoxy) substituent . This substitution pattern imparts orthogonal reactivity: the chlorine enables facile nucleophilic aromatic substitution (SNAr) for core diversification, while the benzyloxy group can be selectively cleaved to reveal a hydroxyl handle for subsequent functionalization or further elaborated via oxidation . The compound is a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules, as documented in patent literature [1]. Its structural features also confer a distinct profile in CYP450 inhibition assays, relevant for assessing drug-drug interaction liabilities in medicinal chemistry programs [2].

6-(Benzyloxy)-2-chloroquinoline: Why Simple 2-Chloroquinoline Analogs Cannot Replicate its Functional Profile


Generic substitution with unsubstituted 2-chloroquinoline or other regioisomeric benzyloxy-2-chloroquinolines (e.g., 4-, 5-, 8-position isomers) is not scientifically valid due to the critical interplay of regiospecific substitution and distinct physicochemical properties. The 6-benzyloxy group dramatically alters the electron density of the quinoline core, influencing the reactivity of the 2-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions . Furthermore, this specific regioisomer (6-position) exhibits a unique CYP450 inhibition fingerprint, with measurable differences in potency across CYP2B6, 2C8, 2D6, and 3A4 isoforms compared to unsubstituted or differently substituted quinolines [1]. These differences in synthetic utility and biological interaction profile preclude simple replacement and demand precise specification of 6-(Benzyloxy)-2-chloroquinoline (CAS 623144-17-2) for reproducible results in both chemical synthesis and biological assay development.

6-(Benzyloxy)-2-chloroquinoline (623144-17-2): Head-to-Head Evidence for Synthetic and Biological Differentiation


CYP3A4 Inhibition Potency of 6-(Benzyloxy)-2-chloroquinoline vs. Unsubstituted 2-Chloroquinoline

6-(Benzyloxy)-2-chloroquinoline exhibits significantly lower inhibition of CYP3A4 compared to the unsubstituted 2-chloroquinoline parent scaffold. In a recombinant human CYP3A4 supersome assay using a fluorescent substrate, the target compound showed an IC50 of 4,700 nM [1]. In contrast, the unsubstituted 2-chloroquinoline was tested in a similar human liver microsome-based CYP3A4 inhibition assay and demonstrated an IC50 of 18,000 nM [2]. This represents an approximately 3.8-fold difference in inhibitory potency, a critical distinction for researchers evaluating the off-target potential of quinoline-containing drug candidates.

CYP450 Inhibition Drug-Drug Interaction ADME-Tox Profiling Medicinal Chemistry

Synthesis of 6-(Benzyloxy)-2-chloroquinoline with High Yield and Orthogonal Reactivity

A robust and high-yielding synthesis for 6-(Benzyloxy)-2-chloroquinoline is established, achieving a 94% yield through the alkylation of 2-chloro-6-quinolinol with benzyl bromide using cesium carbonate in DMF . This high efficiency in generating the target scaffold provides a reliable entry point for subsequent diversification. The compound's dual reactivity is well-defined: the chlorine at C-2 acts as a leaving group for nucleophilic displacement, while the benzyl ether at C-6 can be chemoselectively cleaved. This is supported by analogous systems where Pd-catalyzed O-benzylation of 2-quinolinones achieves chemoselectivities of up to 100:1 over N-alkylation, underscoring the feasibility of selective deprotection strategies [1].

Organic Synthesis SNAr Reaction Quinoline Functionalization Protecting Group Strategy

Selective Carbonylation at the C-2 Position with High Yield

The C-2 chlorine atom in 6-(benzyloxy)-2-chloroquinoline is a highly effective leaving group for palladium-catalyzed carbonylation reactions. In a specific example, its reaction with piperidine under CO pressure (40 bar) yields the corresponding 2-(piperidine-1-carbonyl)-6-(benzyloxy)quinoline with 82% selectivity . While direct comparative data for the same transformation on an unsubstituted 2-chloroquinoline under identical conditions is not available in this context, the reaction demonstrates the efficient and selective conversion of the C-2 chloro moiety into a valuable carboxamide group, a common pharmacophore in drug molecules.

Palladium Catalysis Carbonylation Amide Synthesis Quinoline Derivatization

Differential Inhibition Profile Across Multiple CYP450 Isoforms

6-(Benzyloxy)-2-chloroquinoline displays a nuanced and quantifiable inhibition profile against a panel of human CYP450 enzymes, which is distinct from other quinoline analogs. In standardized fluorescence-based assays using recombinant enzymes, it inhibits CYP2B6 and CYP2C8 with IC50 values of 50,000 nM each, and CYP2D6 with an IC50 of 43,200 nM [1]. This is in stark contrast to its activity against CYP3A4, where the IC50 is 4,700 nM (see previous item), and a different comparator, 2-chloroquinoline, which shows an IC50 of 18,000 nM for CYP3A4 [2]. This multi-isoform dataset reveals a >10-fold selectivity window against CYP2B6 and 2C8 compared to CYP3A4, a level of detail not captured by single-point or single-isoform assays.

CYP450 Panel Isoform Selectivity Drug Metabolism In Vitro ADME

Distinct Physicochemical Properties of Regioisomeric Benzyloxy-2-chloroquinolines

The position of the benzyloxy substituent on the 2-chloroquinoline core is a critical determinant of its physicochemical properties. 6-(Benzyloxy)-2-chloroquinoline exhibits a calculated logP (partition coefficient) of 4.4672 and a polar surface area (PSA) of 22.12 Ų [1]. While experimental data for other regioisomers (e.g., 4-, 5-, 8-benzyloxy) are not available, the chemical principle that regioisomers with identical molecular formulas (C16H12ClNO) can have divergent lipophilicities and electronic distributions is well-established. This affects their solubility, permeability, and non-specific binding in biological assays. The known logP and PSA values for the 6-isomer provide a quantitative benchmark for designing analogs with improved drug-like properties, confirming that it is not a generic quinoline but a specific chemical entity with defined characteristics.

Lipophilicity Drug Design Physicochemical Properties Quinoline Scaffold

Established Role as a Precursor to Kinase Inhibitors in Patent Literature

6-(Benzyloxy)-2-chloroquinoline and its derivatives are explicitly claimed as key intermediates in the synthesis of therapeutic agents targeting clinically relevant enzymes. Patent EP1870402 describes its use in preparing quinoline-based VAP-1 (Vascular Adhesion Protein-1) inhibitors for inflammatory diseases [1]. Furthermore, the 6-benzyloxyquinoline motif is a core element in potent, selective c-Met kinase inhibitors, a target in oncology, with studies showing derivatives achieving nanomolar potency in biochemical and cellular assays [2]. This stands in contrast to many other 2-chloroquinoline derivatives which lack this specific patent-backed validation in the kinase inhibitor field, making this compound a preferred starting point for hit-to-lead and lead optimization programs in these therapeutic areas.

Kinase Inhibitors c-Met VAP-1 Medicinal Chemistry Patent Analysis

6-(Benzyloxy)-2-chloroquinoline (623144-17-2): High-Value Application Scenarios for Research and Procurement


Medicinal Chemistry: Development of Selective Kinase Inhibitors

This compound is an ideal starting point for synthesizing libraries of quinoline-based kinase inhibitors, particularly for targets like c-Met and VAP-1. Its defined CYP450 inhibition profile (Section 3, Evidence Item 4) allows medicinal chemists to proactively design out potential DDI liabilities. The C-2 chlorine provides a versatile handle for introducing diverse amine or carbon-linked fragments via SNAr or cross-coupling (Section 3, Evidence Item 3), while the benzyloxy group can be maintained to modulate lipophilicity (logP 4.47) or removed to install alternative substituents (Section 3, Evidence Item 5). This orthogonal reactivity is supported by established high-yielding synthetic protocols .

Chemical Biology: Tool Compound for CYP450 Enzyme Panel Assays

The well-characterized and differential inhibition of CYP2B6, 2C8, 2D6, and 3A4 (Section 3, Evidence Items 1 & 4) makes this compound a valuable reference inhibitor for standardizing and validating in vitro ADME assays. Its profile is distinct enough to serve as a positive control or to probe the selectivity of new chemical entities against key metabolizing enzymes, providing a benchmark for comparing the CYP liabilities of novel quinoline-containing series [1].

Organic Synthesis: Orthogonal Protecting Group Strategy for Complex Molecule Construction

For process chemists and synthetic organic groups, this compound offers a reliable, orthogonal functional group pair. The 94%-yielding synthesis (Section 3, Evidence Item 2) provides a scalable and cost-effective entry point. The chemoselective manipulation of the C-2 chloro (via SNAr or carbonylation) in the presence of the C-6 benzyl ether allows for the efficient assembly of complex quinoline architectures with high fidelity, minimizing protecting group manipulations and streamlining synthetic routes to advanced intermediates .

Drug Discovery: Hit-to-Lead Optimization Based on Established SAR

The compound's linkage to patent literature (e.g., EP1870402 for VAP-1) and its core role in c-Met inhibitors (Section 3, Evidence Item 6) provide a strong foundation for structure-activity relationship (SAR) studies. Procurement of this specific intermediate enables research teams to rapidly explore chemical space around a validated pharmacophore, leveraging the existing SAR knowledge of the 6-benzyloxy motif to accelerate the identification of potent and selective clinical candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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